Tetraphenylhydrazine

Descripción general

Descripción

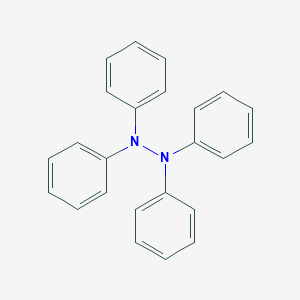

Tetraphenylhydrazine is an organic compound with the molecular formula C24H20N2. It is characterized by the presence of four phenyl groups attached to a hydrazine core. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraphenylhydrazine can be synthesized through the oxidation of diphenylamine using potassium permanganate in acetone . The reaction typically involves the following steps:

- Dissolving diphenylamine in acetone.

- Adding potassium permanganate to the solution.

- Stirring the mixture under controlled temperature conditions until the reaction is complete.

- Isolating the product through filtration and recrystallization.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specific conditions required for its synthesis. the principles remain similar, involving the oxidation of diphenylamine with appropriate oxidizing agents under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: Tetraphenylhydrazine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form diphenylamine and other products.

Reduction: Under certain conditions, it can be reduced to simpler hydrazine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone is commonly used.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Diphenylamine: A major product formed during the oxidation of this compound.

Semidines: Formed through rearrangement reactions.

Aplicaciones Científicas De Investigación

Radical Chemistry

Tetraphenylhydrazine is primarily recognized for its ability to generate radical species, which are crucial in numerous chemical reactions. Its application as an electron acceptor in radical pair formation has been extensively studied.

- Radiolysis Studies : TPH has been utilized as an acceptor of excitation generated during the radiolysis of solid organic solutions. Research indicates that TPH can effectively form radical pairs when subjected to gamma radiation, particularly in aromatic solvents and ketones. The efficiency of radical pair formation is significantly influenced by the solvent used, with higher yields observed in aromatic environments compared to nonpolar solvents .

Photochemistry

In photochemical applications, TPH serves as a model compound for studying the dynamics of excited states and electron transfer processes.

- Optical and Electron Spin Resonance Studies : Investigations into photolyzed and radiolyzed TPH reveal important insights into its radical behavior under light exposure. These studies utilize techniques such as electron spin resonance (ESR) to analyze the stability and reactivity of the radicals generated from TPH, contributing to a deeper understanding of photochemical mechanisms .

Synthesis of Functional Materials

TPH acts as a precursor in the synthesis of various functional materials, particularly those involving radical chemistry.

- Verdazyl Radicals : TPH is integral in synthesizing verdazyl radicals through oxidation reactions. These radicals have been successfully incorporated into Suzuki–Miyaura coupling reactions with boronic acids, leading to the development of new organic materials with potential applications in organic electronics and conductive polymers .

Table 1: Summary of TPH Applications in Scientific Research

Mecanismo De Acción

The mechanism of action of tetraphenylhydrazine involves the formation of aminyl radicals upon decomposition. These radicals can participate in various chemical reactions, leading to the formation of stable products such as diphenylamine and semidines . The molecular targets and pathways involved in these reactions are primarily related to the interactions of the aminyl radicals with other molecules.

Comparación Con Compuestos Similares

Phenylhydrazine: Similar in structure but with fewer phenyl groups.

Diphenylamine: A precursor in the synthesis of tetraphenylhydrazine.

Tetraphenylethylene: Shares structural similarities but differs in chemical properties.

Uniqueness: this compound is unique due to its stability and the presence of four phenyl groups, which influence its reactivity and applications. Its ability to form stable radicals upon decomposition sets it apart from other hydrazine derivatives .

Actividad Biológica

Tetraphenylhydrazine (TPH) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of TPH, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . It consists of four phenyl groups attached to a hydrazine core. This structure contributes to its unique chemical properties, including its ability to undergo various reactions under UV light, leading to colored solutions and distinct absorption bands in spectroscopic studies .

Research has indicated that TPH exhibits significant anticancer properties, particularly in the inhibition of leukemia cell lines. The mechanism primarily involves the activation of apoptotic pathways, notably through the caspase cascade. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis).

Key Findings:

- TPH has been shown to induce apoptosis in THP-1 monocytes and Jurkat lymphocytes by increasing caspase 3/7 activity .

- In studies, TPH treatment resulted in a marked increase in caspase activity compared to untreated controls, suggesting a dose-dependent response.

Research Findings and Case Studies

A detailed examination of TPH's biological activity reveals several pertinent studies:

-

Caspase Activation Study :

- In vitro studies demonstrated that TPH significantly increased caspase 3/7 activity in THP-1 cells. At an IC50 concentration, TPH induced a 119.7% increase in caspase activity after 24 hours compared to untreated cells (P < 0.0001)【3】.

- A similar increase was observed in Jurkat cells where TPH treatment enhanced apoptosis markers significantly compared to controls【4】.

-

Comparative Analysis :

- A comparative study involving extracts from various herbal medicines alongside TPH indicated that while herbal extracts showed varying degrees of anticancer activity, TPH consistently outperformed them in caspase activation【3】【4】.

Data Tables

The following table summarizes the effects of TPH on caspase activity across different cell lines:

| Cell Line | Treatment (IC50) | Caspase Activity (%) | Control Activity (%) | Statistical Significance (P-value) |

|---|---|---|---|---|

| THP-1 Monocytes | This compound | 119.7 | 100 | <0.0001 |

| Jurkat Lymphocytes | This compound | 425.5 | 100 | <0.0001 |

Discussion

The findings suggest that this compound holds promise as an anticancer agent due to its ability to activate apoptotic pathways effectively. The compound's structure allows it to interact with cellular components, leading to increased apoptosis in cancer cells.

Propiedades

IUPAC Name |

1,1,2,2-tetraphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMMZNOTUOIFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212553 | |

| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-52-0 | |

| Record name | 1,1,2,2-Tetraphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.